molecular formula C10H11ClN2O B13473034 8-Methoxyquinolin-3-amine hydrochloride

8-Methoxyquinolin-3-amine hydrochloride

Cat. No.: B13473034
M. Wt: 210.66 g/mol
InChI Key: LGTFNYXEDWGDOV-UHFFFAOYSA-N
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Description

8-Methoxyquinolin-3-amine hydrochloride is a synthetic compound with the molecular formula C10H11ClN2O and a molecular weight of 210.7 g/mol.

Preparation Methods

The synthesis of 8-Methoxyquinolin-3-amine hydrochloride typically involves the functionalization of the quinoline scaffold. Common synthetic routes include:

    Classical Methods: These include the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach methods.

    Modern Methods: Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols.

Industrial production methods often employ scalable and environmentally friendly processes, such as transition metal-free catalysis and green chemistry protocols, to minimize environmental impact .

Chemical Reactions Analysis

8-Methoxyquinolin-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

8-Methoxyquinolin-3-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing various heterocyclic compounds and is used in the development of new synthetic methodologies.

    Biology: The compound exhibits antimicrobial, anticancer, and antifungal activities, making it valuable in biological research.

    Medicine: It is investigated for its potential therapeutic applications, including anticancer and antiviral properties.

    Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 8-Methoxyquinolin-3-amine hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a chelating agent, forming complexes with metal ions such as copper, zinc, and iron . These complexes can interfere with biological processes, leading to antimicrobial and anticancer effects .

Comparison with Similar Compounds

8-Methoxyquinolin-3-amine hydrochloride can be compared with other quinoline derivatives, such as:

    8-Hydroxyquinoline: Known for its antimicrobial and anticancer activities.

    4-Hydroxy-2-quinolones: These compounds exhibit unique biological activities and are valuable in drug research and development.

    Quinine: An antimalarial drug with a well-known mechanism of action involving interference with the malaria parasite’s ability to digest hemoglobin.

The uniqueness of this compound lies in its specific structural properties and the diverse range of applications it offers in various research fields.

Properties

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

8-methoxyquinolin-3-amine;hydrochloride

InChI

InChI=1S/C10H10N2O.ClH/c1-13-9-4-2-3-7-5-8(11)6-12-10(7)9;/h2-6H,11H2,1H3;1H

InChI Key

LGTFNYXEDWGDOV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=CC(=CN=C21)N.Cl

Origin of Product

United States

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